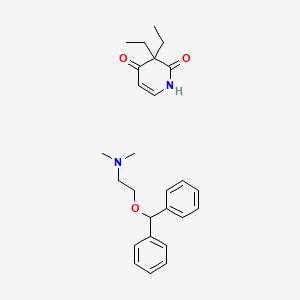

Peroben

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78371-63-8 |

|---|---|

Molecular Formula |

C26H34N2O3 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;3,3-diethyl-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C17H21NO.C9H13NO2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-3-9(4-2)7(11)5-6-10-8(9)12/h3-12,17H,13-14H2,1-2H3;5-6H,3-4H2,1-2H3,(H,10,12) |

InChI Key |

MVTGWTQHRFIHGV-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)C=CNC1=O)CC.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)C=CNC1=O)CC.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

peroben |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Benzoyl Peroxide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of active pharmaceutical ingredients is paramount. This guide provides a detailed overview of Benzoyl Peroxide, a widely utilized compound in dermatological formulations.

Synonyms: Benzoyl Peroxide is also known by other names including benzoperoxide, dibenzoyl peroxide (DBPO), and BPO.[1] It is available under various trade names such as Benzac and Panoxyl.[1]

Chemical Identity: The IUPAC name for this compound is benzoic peroxyanhydride.[1] It is assigned the CAS Number 94-36-0.[2][3]

Molecular Structure

Benzoyl Peroxide is an organic peroxide with the structural formula (C₆H₅−C(=O)O−)₂.[1] The molecule consists of two benzoyl groups (C₆H₅−C(=O)−) linked by a peroxide bridge (−O−O−).[1][4] This oxygen-oxygen single bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, forming two highly reactive benzoyloxy free radicals.[4][5] This reactivity is fundamental to its mechanism of action in various applications.

Below is a diagram representing the chemical structure of Benzoyl Peroxide.

Physicochemical Properties

A summary of the key physicochemical properties of Benzoyl Peroxide is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | [2][4][6] |

| Molar Mass | 242.23 g/mol | [4][5][6] |

| Appearance | White granular solid or powder | [1][5] |

| Odor | Faint odor of benzaldehyde | [1][4] |

| Melting Point | 103-105 °C | [4][5] |

| Density | 1.334 g/cm³ | [5] |

| Solubility | Poorly soluble in water; soluble in acetone, ethanol, and other organic solvents. | [1][4][5] |

Experimental Protocols

Synthesis of Benzoyl Peroxide:

A common laboratory-scale synthesis of Benzoyl Peroxide involves the reaction of benzoyl chloride with hydrogen peroxide under alkaline conditions.[1]

-

Materials: Benzoyl chloride, hydrogen peroxide, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., water).

-

Procedure:

-

A cooled, aqueous solution of hydrogen peroxide is made alkaline by the addition of a base.

-

Benzoyl chloride is then added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is kept at a low temperature to control the exothermic reaction.

-

The resulting precipitate of Benzoyl Peroxide is collected by filtration.

-

The crude product is then washed with cold water to remove any unreacted starting materials and byproducts.

-

The purified Benzoyl Peroxide is then dried under vacuum.

-

Caution: Benzoyl Peroxide is a strong oxidizing agent and can be explosive in its dry form.[4][5] Appropriate safety precautions should be taken during its synthesis and handling.

Pharmacological Signaling Pathway

In its primary application as an acne treatment, Benzoyl Peroxide does not operate through a traditional receptor-mediated signaling pathway. Instead, its therapeutic effect is derived from its oxidative properties. Upon topical application, Benzoyl Peroxide breaks down on the skin, releasing oxygen.[4] This release of oxygen is detrimental to the anaerobic bacterium Cutibacterium acnes (formerly Propionibacterium acnes), a key contributor to the inflammatory lesions associated with acne.[1][5]

The mechanism of action can be visualized as a direct chemical interaction rather than a complex biological cascade.

References

- 1. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 2. Benzoyl Peroxide | C14H10O4 | CID 7187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 94-36-0 CAS | BENZOYL PEROXIDE | Peroxides | Article No. 01920 [lobachemie.com]

- 4. byjus.com [byjus.com]

- 5. Benzoyl Peroxide: Structure, Uses & Key Properties in Chemistry [vedantu.com]

- 6. GSRS [precision.fda.gov]

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Peroben (Benzoyl Peroxide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and multifaceted mechanism of action of Benzoyl Peroxide, the active ingredient in products such as Peroben. The information is tailored for professionals in research, science, and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical and biological processes.

Chemical Synthesis of Benzoyl Peroxide

Benzoyl Peroxide is a widely used organic compound, notable for its peroxide linkage between two benzoyl groups.[1] It is a white granular solid with poor solubility in water but is soluble in various organic solvents like acetone (B3395972) and ethanol (B145695).[1] The primary industrial synthesis of Benzoyl Peroxide involves the reaction of benzoyl chloride with hydrogen peroxide in an alkaline medium.[1][2][3] Alternative methods, such as a three-step synthesis starting from bromobenzene, have also been developed for laboratory-scale production.[4][5]

Primary Synthesis Pathway: Reaction of Benzoyl Chloride and Hydrogen Peroxide

The most common commercial synthesis route reacts benzoyl chloride with hydrogen peroxide under alkaline conditions, typically using sodium hydroxide (B78521).[1][2][3] The overall reaction is as follows:

2 C₆H₅COCl + H₂O₂ + 2 NaOH → (C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂O[1]

An alternative approach utilizes ammonium (B1175870) bicarbonate as the alkaline medium.[6][7][8]

The synthesis can be visualized with the following workflow:

Experimental Protocols

Below are detailed methodologies for the synthesis of Benzoyl Peroxide based on patented industrial processes.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is adapted from a patented method for synthesizing Benzoyl Peroxide.[9]

-

Preparation of Sodium Peroxide Solution:

-

Dissolve a surfactant (e.g., 200g of sodium lauryl sulphate) in 125kg of water with stirring for 60 minutes at room temperature.[9]

-

Add 20kg of sodium hydroxide and stir until completely dissolved.[9]

-

Cool the solution to between -5 and 5°C.[9]

-

Slowly add 20.5kg of 30% hydrogen peroxide to the solution.[9]

-

Incubate and stir for 1 hour to allow for the formation of the sodium peroxide solution.[9]

-

-

Reaction with Benzoyl Chloride:

-

Purification:

Protocol 2: Synthesis using Ammonium Bicarbonate

This protocol is based on a method designed for producing high-purity Benzoyl Peroxide.[6][8]

-

Reaction Setup:

-

Addition of Benzoyl Chloride:

-

Purification:

Quantitative Data

The following table summarizes quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 (NaOH) | Protocol 2 (NH₄HCO₃) |

| Reactants | ||

| Benzoyl Chloride | 50 kg | 15 kg |

| 30% Hydrogen Peroxide | 20.5 kg | 18 kg |

| Alkaline Medium | 20 kg NaOH | 10.2 kg NH₄HCO₃ |

| Reaction Conditions | ||

| Temperature | -5 to 5°C | 25°C |

| Reaction Time | 1 hour (post-addition) | 3 hours |

| Yield & Purity | ||

| Yield | 54 kg | Not explicitly stated |

| Purity | Meets pharmacopoeia standards | 99.5% |

Mechanism of Action in Acne Treatment

Benzoyl Peroxide is a cornerstone in the topical treatment of acne vulgaris due to its multifaceted mechanism of action.[10][11] It is considered a first-line therapy for mild-to-moderate acne.[12] Its efficacy stems from its bactericidal, keratolytic, comedolytic, and anti-inflammatory properties.[11][12][13]

Upon topical application, Benzoyl Peroxide penetrates the stratum corneum and enters the pilosebaceous follicles.[14] It is then metabolized in the skin by cysteine to benzoic acid and, crucially, releases reactive oxygen species (ROS).[10][12]

The overall mechanism can be summarized as follows:

Bactericidal Activity

A primary function of Benzoyl Peroxide is its potent bactericidal effect against Cutibacterium acnes (C. acnes), the bacterium implicated in the inflammatory phase of acne.[10][15] C. acnes is an anaerobic bacterium that thrives in the oxygen-poor environment of a clogged follicle.[12][15] The ROS released from Benzoyl Peroxide are directly toxic to C. acnes by oxidizing its proteins.[10][14] This mechanism of action is significant because it does not induce antibiotic resistance, a common concern with traditional antibiotic therapies for acne.[14]

Comedolytic and Keratolytic Effects

Benzoyl Peroxide exhibits both comedolytic and keratolytic properties.[1][13] It helps to break down keratin, the protein that can build up and, along with sebum, clog pores to form comedones (blackheads and whiteheads).[15] This action promotes the shedding of dead skin cells from the stratum corneum, helping to clear existing comedones and prevent the formation of new ones.[12][14][15]

Anti-inflammatory Properties

In addition to its other effects, Benzoyl Peroxide has anti-inflammatory activity.[13][16] The inflammatory lesions in acne (papules and pustules) are partly a result of the host's response to C. acnes. Evidence suggests that Benzoyl Peroxide can exert an anti-inflammatory effect by preventing neutrophils from releasing ROS, which are part of the inflammatory cascade in acne.[1][13] While the exact signaling pathway for this anti-inflammatory action is not fully elucidated, studies have indicated that it is likely not mediated by protein kinase C or calmodulin.[17] This remains an area for further investigation.

References

- 1. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ERIC - EJ1040324 - A Three-Step Synthesis of Benzoyl Peroxide, Journal of Chemical Education, 2014-Sep [eric.ed.gov]

- 6. Preparation method of high-purity benzoyl peroxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105111122A - Method for synthesizing and purifying benzoyl peroxide - Google Patents [patents.google.com]

- 8. CN106349139A - Preparation method of high-purity benzoyl peroxide - Google Patents [patents.google.com]

- 9. CN105924378A - Method for synthesizing benzoyl peroxide and benzoyl peroxide synthesized with method - Google Patents [patents.google.com]

- 10. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Benzoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyfreak.com [pharmacyfreak.com]

- 13. Benzoyl peroxide: Medical use, mechanism and side effects_Chemicalbook [chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]

- 16. echemi.com [echemi.com]

- 17. Anti-inflammatory actions of benzoyl peroxide: effects on the generation of reactive oxygen species by leucocytes and the activity of protein kinase C and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Peroben

Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to a compound named "Peroben." This suggests that "this compound" may be one of the following:

-

A novel or proprietary compound not yet disclosed in public databases.

-

An internal codename for a substance within a specific research organization.

-

A potential misspelling of another chemical compound.

-

A hypothetical substance for the purpose of this request.

Without accessible data, it is not possible to provide a technical guide on the physical and chemical properties, experimental protocols, or signaling pathways of "this compound."

An In-depth Technical Guide to the Discovery and Origin of Peroben and the Core Compound Benzoyl Peroxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Peroben" is not a recognized single chemical entity in contemporary scientific literature. Historical medical reports from 1979 describe "this compound®" as a trade name for a combination drug containing pyrithyldione (B1203899) (a sedative) and diphenhydramine (B27) (an antihistamine). A case report linked this specific combination product to an immune complex disease, a form of drug-induced lupus syndrome.[1] Due to the discontinuation of this drug and the lack of data on a single "this compound" compound, this guide will focus on Benzoyl Peroxide , a well-characterized and widely used compound in dermatology, which is often the subject of inquiry in related contexts.

Whitepaper: Benzoyl Peroxide

This technical guide provides a comprehensive overview of Benzoyl Peroxide (BPO), from its historical discovery and synthesis to its mechanism of action, supported by quantitative data and detailed experimental protocols.

Discovery and Origin

Benzoyl Peroxide was first prepared and described in 1858 by the German chemist Justus von Liebig.[2] Initially, its utility was primarily as a source of free radicals for industrial processes, such as bleaching flour and initiating polymer reactions.[2] Its medicinal properties were not explored until the early 20th century. Around 1905, reports emerged on its successful use for various skin conditions.[2] By 1934, it was being used for acne varioliformis.[2] However, it wasn't until 1960 that Benzoyl Peroxide was officially approved for the treatment of acne in the United States, marking its entry into mainstream dermatological practice.[2]

Synthesis of Benzoyl Peroxide

The synthesis of Benzoyl Peroxide has evolved from its initial discovery to modern, efficient industrial methods.

2.1 Historical Synthesis (von Liebig, 1858) Justus von Liebig's original synthesis involved the reaction of benzoyl chloride with barium peroxide.[2]

2.2 Modern Commercial Synthesis The most common contemporary method for preparing Benzoyl Peroxide involves treating benzoyl chloride with hydrogen peroxide under alkaline conditions, typically using sodium hydroxide.[2][3] This one-step reaction is efficient and suitable for industrial-scale production.[4]

2 C₆H₅COCl + H₂O₂ + 2 NaOH → (C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂O[2]

A diagram of this synthesis pathway is provided below.

Physicochemical Properties and Pharmacokinetics

Benzoyl Peroxide is a white, granular solid with a faint benzaldehyde-like odor. It is poorly soluble in water but soluble in many organic solvents.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | [2] |

| Molar Mass | 242.23 g/mol | [5] |

| Melting Point | 103-105 °C (decomposes) | [5] |

| Density | 1.334 g/cm³ | [5] |

| Skin Absorption | ~5% systemically absorbed as benzoic acid | [6] |

| Metabolism | Converted to benzoic acid in the skin | [6] |

| Elimination | Excreted in the urine | [6][7] |

Upon topical application, BPO penetrates the stratum corneum and is rapidly metabolized to benzoic acid.[6] The majority of the compound exerts its effects locally within the pilosebaceous unit.

Mechanism of Action in Acne Vulgaris

The efficacy of Benzoyl Peroxide in treating acne vulgaris is attributed to a multi-faceted mechanism of action: antibacterial, comedolytic, and anti-inflammatory.[2][8][9]

-

Antibacterial Effect: BPO is a potent oxidizing agent. Upon contact with skin, it decomposes and releases reactive oxygen species (free radicals).[10][11] This creates an oxygen-rich environment that is lethal to the anaerobic bacterium Cutibacterium acnes (C. acnes), a key pathogen in acne.[8][12] This nonspecific oxidative destruction of bacterial proteins means that bacterial resistance to BPO does not develop.[13]

-

Keratolytic and Comedolytic Effects: BPO has keratolytic properties, meaning it helps to soften and break down keratin.[8][11] This action promotes the shedding of the outer layer of skin cells, preventing the blockage of hair follicles and reducing the formation of comedones (blackheads and whiteheads).[8][9]

-

Anti-inflammatory Properties: Acne is an inflammatory disease. BPO exhibits anti-inflammatory effects by preventing neutrophils (a type of white blood cell) from releasing reactive oxygen species, which are part of the inflammatory cascade in acne lesions.[2][9]

The signaling and action pathway of Benzoyl Peroxide is illustrated below.

Efficacy and Safety Data

Clinical trials have established the efficacy and safety of Benzoyl Peroxide. Different concentrations are available, typically ranging from 2.5% to 10%.

Table 1: Comparative Efficacy of Benzoyl Peroxide Concentrations

| Concentration | Efficacy in Inflammatory Acne | Tolerability (Adverse Effects) | Reference |

|---|---|---|---|

| 2.5% | Effective | Higher (Fewer side effects) | [14] |

| 5.0% | Equally Effective as 2.5% & 10% | Moderate | [14] |

| 10% | Equally Effective as 2.5% & 5% | Lower (More side effects) |[2][14] |

Note: Studies show no significant difference in the efficacy for inflammatory lesions between concentrations, but higher concentrations are associated with more local irritation, such as erythema, scaling, and dryness.[2][14]

Table 2: Summary of Clinical Efficacy vs. Vehicle

| Study Population | Treatment Duration | Outcome Measure | Mean Reduction Rate (BPO vs. Vehicle) | Reference |

|---|---|---|---|---|

| Japanese Patients | 12 weeks | Inflammatory Lesions | 60.1% vs. 27.6% | [13] |

| Western Patients | 10-12 weeks | Inflammatory Lesions | ~55-70% vs. ~10-40% (Range from multiple studies) |[13] |

Common adverse effects are typically mild to moderate and localized to the application site. These include dryness, peeling, erythema (redness), and irritation.[6][7]

Key Experimental Protocols

The characterization of Benzoyl Peroxide's activity involves several key experimental methodologies.

6.1 Protocol: In Vitro Antimicrobial Susceptibility Testing This protocol is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of BPO against C. acnes.

-

Medium Preparation: A suitable medium, such as Gifu anaerobic medium (GAM) broth supplemented with 0.1% glycerol (B35011) and 2% Tween 80, is prepared to ensure BPO solubility and support C. acnes growth.

-

BPO Dilution Series: A serial dilution of BPO is prepared in the supplemented broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of a clinical isolate of C. acnes.

-

Incubation: The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of BPO that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from wells showing no growth are subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

6.2 Protocol: Assessment of Keratolytic Effect (Exfoliative Cytology) This method quantifies the effect of BPO on skin cell turnover.

-

Sample Collection: The skin surface in the treatment area is sampled using the cyanoacrylate glue technique. A drop of glue is applied to a glass slide, pressed against the skin, and then removed, taking the outermost layer of corneocytes with it.

-

Cell Staining & Counting: The collected corneocytes are stained and counted using a hemocytometer (e.g., a Fuchs-Rosenthal chamber).

-

Data Expression: The results are expressed as the number of corneocytes per square centimeter of skin surface.

-

Analysis: A significant reduction in the number of corneocytes/cm² after treatment compared to baseline indicates a keratolytic (exfoliative) effect.[15]

6.3 Experimental Workflow Visualization The following diagram illustrates a typical workflow for evaluating a new topical BPO formulation.

References

- 1. karger.com [karger.com]

- 2. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Method for synthesizing benzoyl peroxide and benzoyl peroxide synthesized with method - Eureka | Patsnap [eureka.patsnap.com]

- 5. Benzoyl Peroxide: Structure, Preparation and Properties [allen.in]

- 6. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]

- 9. Benzoyl peroxide: Medical use, mechanism and side effects_Chemicalbook [chemicalbook.com]

- 10. bionresearch.com [bionresearch.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Articles [globalrx.com]

- 13. Clinical efficacy and safety of benzoyl peroxide for acne vulgaris: Comparison between Japanese and Western patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advancement in Benzoyl Peroxide-Based Acne Treatment: Methods to Increase Both Efficacy and Tolerability - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 15. [Clinico-experimental studies on the effect of benzoylperoxide] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Peroben (Benzoyl Peroxide)

An Essential Compound for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Peroben, widely known in the scientific community as benzoyl peroxide. This document details its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and quantitative analysis. Furthermore, it delves into its core applications, particularly its role as a radical initiator in polymer chemistry and its multifaceted mechanism of action in the dermatological treatment of acne vulgaris. The guide includes detailed signaling pathway diagrams and experimental workflows to support researchers and professionals in drug development.

Chemical Identification

The compound commonly referred to as this compound is chemically identified as benzoyl peroxide.

| Identifier | Value | Reference |

| CAS Number | 94-36-0 | |

| IUPAC Name | benzoyl benzenecarboperoxoate | |

| Other Names | Dibenzoyl peroxide, Benzoic peroxyanhydride | [1] |

| Molecular Formula | C₁₄H₁₀O₄ | |

| Molecular Weight | 242.23 g/mol |

Physicochemical Properties

Benzoyl peroxide is a white, granular solid with a faint odor of benzaldehyde.[1] It is poorly soluble in water but soluble in many organic solvents.[1]

Table 1: Solubility of Benzoyl Peroxide in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Reference |

| Polyethylene glycol 400 | 36.0 | [2] |

| Caprylic/capric triglyceride | 19.9 | [2] |

| Dicaprylyl carbonate | 19.5 | [2] |

| Propylheptyl Caprylate | 16.4 | [2] |

| Decyl oleate | 15.8 | [2] |

| Cetearyl Isononanoate | 11.5 | [2] |

| Octyldodecanol:Ethanol (B145695) (85:15) | 6.7 | [2] |

| Octyldodecanol | 3.6 | [2] |

| Mineral oil | 3.0 | [2] |

| Polydimethylsiloxane | 1.7 | [2] |

| Benzene, Chloroform, Ether | Soluble | [3] |

| Carbon Disulfide | 1 g in 40 mL | [3] |

| Olive Oil | 1 g in 50 mL | [3] |

| Ethanol | Sparingly soluble | [3] |

Table 2: Decomposition Kinetics of Benzoyl Peroxide

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| In naphthalene (B1677914) at 80°C | 3.3 x 10⁻⁵ s⁻¹ | ~5.8 hours | [4] |

| At 92°C | 1 hour | [1] | |

| At 131°C | 1 minute | [1] |

Experimental Protocols

Synthesis of Benzoyl Peroxide from Benzoyl Chloride

This protocol describes a common laboratory-scale synthesis of benzoyl peroxide.

Materials:

-

Benzoyl chloride

-

30% Hydrogen peroxide

-

Ammonium (B1175870) bicarbonate

-

Ethanol

-

Water

-

50L reactor with stirring capability

-

Filtration apparatus

Procedure:

-

Add 15 kg of 30% hydrogen peroxide to a 50L reactor and begin stirring.[5]

-

To the stirring solution, add 9.3 kg of ammonium bicarbonate.[5]

-

Slowly add 15 kg of benzoyl chloride dropwise into the reactor. Maintain the temperature in the reactor at 20°C.[5]

-

Allow the reaction to proceed for 2.5 hours at 20°C.[5]

-

After the reaction is complete, filter the reaction solution to obtain a filter cake.[5]

-

Wash the filter cake with a mixed solvent of 15 kg ethanol and 15 kg of clear water for 20 minutes, followed by filtration.[5]

-

The resulting solid is benzoyl peroxide.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of benzoyl peroxide in a gel formulation.

Instrumentation and Conditions:

-

HPLC System: With UV detector (e.g., Waters 2695 with 2996 PDA detector).[6]

-

Column: Symmetry C18 (4.6 x 250mm, 5µm).[6]

-

Mobile Phase: Orthophosphoric acid buffer: Methanol (30:70). The buffer is prepared by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjusting the pH to 3 with orthophosphoric acid.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 254 nm.[6]

-

Injection Volume: 20 µL.[6]

-

Temperature: Ambient.[6]

Procedure:

-

Standard Preparation: Prepare a stock solution of benzoyl peroxide in the mobile phase. From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 30 µg/mL.[6]

-

Sample Preparation: Accurately weigh 1.0 g of the benzoyl peroxide gel into a 25 mL volumetric flask. Add 10 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking. Dilute to the mark with the mobile phase.[6]

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for benzoyl peroxide is approximately 3.548 minutes.[6]

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of benzoyl peroxide in the sample from the calibration curve.

Free Radical Polymerization of Styrene (B11656)

This protocol describes the use of benzoyl peroxide as a radical initiator for the polymerization of styrene.

Materials:

-

Styrene monomer

-

Benzoyl peroxide

-

Round-bottom flask

-

Nitrogen source

-

Heating mantle

Procedure:

-

Prepare a solution of benzoyl peroxide in toluene (e.g., 10 mg in 10 mL).[7]

-

In a 25-mL round-bottom flask, combine 1 mL of the benzoyl peroxide solution with 10 mL of toluene and 3 mL of styrene.[7]

-

Fit the flask with a rubber septum and degas the solution by bubbling nitrogen through it to remove dissolved oxygen.[7]

-

Heat the reaction mixture to 80-90°C using a heating mantle.[8]

-

Maintain the temperature and continue stirring. The polymerization will proceed, and the viscosity of the solution will increase.[8]

-

After the desired reaction time (e.g., 60 minutes), cool the reaction mixture.[9]

-

Precipitate the polystyrene by adding the reaction mixture to a non-solvent like ethanol.[9]

-

Collect the precipitated polystyrene by filtration, wash with ethanol, and dry.

Signaling Pathways and Mechanisms of Action

Role in Polymer Chemistry: Radical Initiation

Benzoyl peroxide is a widely used radical initiator in polymerization. Upon heating, the weak oxygen-oxygen bond in benzoyl peroxide undergoes homolytic cleavage to form two benzoyloxy radicals. These radicals can then lose a molecule of carbon dioxide to form phenyl radicals. These highly reactive radicals initiate the polymerization process by adding to a monomer, such as styrene, creating a new radical that propagates the polymer chain.

Caption: Free radical polymerization of styrene initiated by benzoyl peroxide.

Mechanism of Action in Acne Vulgaris

The therapeutic effect of benzoyl peroxide in acne is attributed to its antibacterial, comedolytic, and anti-inflammatory properties.[10][11]

-

Antibacterial Action: Benzoyl peroxide releases free radical oxygen upon contact with the skin.[12] This creates an oxygen-rich environment that is toxic to the anaerobic bacterium Cutibacterium acnes (C. acnes), a key pathogen in acne.[13]

-

Comedolytic Activity: It has keratolytic properties, helping to break down keratin (B1170402) and unclog pores, which prevents the formation of comedones (blackheads and whiteheads).[13]

-

Anti-inflammatory Effects: C. acnes can trigger an inflammatory response by activating Toll-like receptor 2 (TLR2) on immune cells, leading to the production of pro-inflammatory cytokines.[14] While the exact anti-inflammatory mechanism of benzoyl peroxide is still under investigation, some studies suggest it may modulate the inflammatory response. One study indicated that benzoyl peroxide's anti-inflammatory action might be independent of the NF-κB pathway, a key regulator of inflammation.[15]

Caption: Simplified mechanism of action of benzoyl peroxide in acne treatment.

Safety and Handling

Benzoyl peroxide is a strong oxidizing agent and should be handled with care. It can be flammable and may cause fire or explosion if heated or subjected to friction.[1] It is important to store it in a cool, well-ventilated place away from combustible materials. When handling, appropriate personal protective equipment, including gloves and eye protection, should be worn.

Conclusion

This compound, or benzoyl peroxide, is a versatile compound with significant applications in both industrial and pharmaceutical settings. Its utility as a radical initiator is fundamental to many polymerization processes. In dermatology, its multi-pronged approach to treating acne vulgaris makes it an invaluable therapeutic agent. This guide has provided key technical information, experimental protocols, and mechanistic insights to aid researchers and professionals in their work with this important chemical.

References

- 1. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzoyl Peroxide | C14H10O4 | CID 7187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempap.org [chempap.org]

- 5. Preparation method of high-purity benzoyl peroxide - Eureka | Patsnap [eureka.patsnap.com]

- 6. nveo.org [nveo.org]

- 7. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]

- 8. ijcrt.org [ijcrt.org]

- 9. scribd.com [scribd.com]

- 10. echemi.com [echemi.com]

- 11. Benzoyl peroxide: Medical use, mechanism and side effects_Chemicalbook [chemicalbook.com]

- 12. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]

- 14. Activation of Toll-Like Receptor 2 in Acne Triggers Inflammatory Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of benzoyl peroxide on antioxidant status, NF-kappaB activity and interleukin-1alpha gene expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Probucol: Early Research Perspectives

Disclaimer: Initial searches for "Peroben" did not yield any relevant scientific literature. This guide proceeds under the assumption that the intended subject was "Probucol," a well-researched lipid-lowering agent with a history of investigation into its antioxidant and cardiovascular effects. The following information is based on early and foundational research on Probucol.

This technical whitepaper provides a detailed overview of the core mechanisms and early experimental findings related to Probucol. It is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound. The content synthesizes data from seminal studies, focusing on its effects on lipid metabolism and its antioxidant properties.

Core Pharmacological Effects of Probucol

Probucol was initially developed as a lipid-lowering agent. Its primary mechanism of action involves altering the metabolism of cholesterol and lipoproteins. Unlike statins, which inhibit cholesterol synthesis, Probucol was observed to affect the transport and clearance of cholesterol, particularly Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL).

Early research established that Probucol significantly lowers LDL cholesterol levels in plasma. This effect was attributed to an increase in the fractional catabolic rate of LDL. Essentially, Probucol enhances the clearance of LDL from the bloodstream.

However, a notable and widely discussed effect of Probucol is its concurrent reduction of HDL cholesterol levels. This reduction is a point of significant scientific interest and has been a factor in its clinical application. The mechanism for HDL lowering was linked to a decrease in the synthesis of apolipoprotein A-I, a key structural component of HDL particles.

A defining characteristic of Probucol, discovered in early investigations, is its potent antioxidant activity. Probucol is a lipophilic molecule that incorporates into lipoprotein particles, where it acts to inhibit the oxidative modification of LDL cholesterol. Oxidized LDL is a key factor in the development of atherosclerosis, and by preventing its formation, Probucol was proposed to have anti-atherogenic effects independent of its lipid-lowering action.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from foundational research on Probucol, providing a comparative overview of its effects on plasma lipids.

Table 1: Effect of Probucol on Plasma Lipid and Lipoprotein Levels in Patients with Hypercholesterolemia

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment with Probucol (Mean ± SD) | Percentage Change | Reference |

| Total Cholesterol (mg/dL) | 335 ± 45 | 278 ± 38 | ↓ 17% | |

| LDL Cholesterol (mg/dL) | 250 ± 40 | 210 ± 35 | ↓ 16% | |

| HDL Cholesterol (mg/dL) | 45 ± 8 | 33 ± 6 | ↓ 27% | |

| Triglycerides (mg/dL) | 140 ± 30 | 135 ± 28 | ↓ 4% |

Table 2: Antioxidant Activity of Probucol

| Assay | Endpoint Measured | Result with Probucol | Reference |

| In vitro LDL Oxidation | Lag phase of conjugated diene formation | Significantly prolonged | |

| In vitro LDL Oxidation | Rate of oxidation | Markedly reduced | |

| Ex vivo LDL Oxidation (from treated patients) | Susceptibility to oxidation | Significantly decreased |

Key Experimental Protocols

The following sections detail the methodologies used in early studies to determine the effects of Probucol.

-

Patient Selection: Patients with diagnosed Type IIa or IIb hyperlipoproteinemia were recruited. A baseline period of at least 4 weeks on a standard low-cholesterol diet was required.

-

Study Design: A double-blind, placebo-controlled crossover design was often employed. Patients were randomly assigned to receive either Probucol (typically 500 mg twice daily) or a placebo for a period of 12-16 weeks.

-

Blood Sampling: Venous blood samples were collected after a 12-hour fast at baseline and at regular intervals (e.g., 4-week intervals) throughout the treatment periods.

-

Lipoprotein Analysis:

-

Plasma was separated by centrifugation.

-

Total cholesterol and triglycerides were measured using standard enzymatic assays.

-

HDL cholesterol was measured in the supernatant after precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) with heparin and manganese chloride.

-

LDL cholesterol was calculated using the Friedewald formula: LDL = Total Cholesterol - HDL - (Triglycerides / 5).

-

-

LDL Isolation: LDL was isolated from the plasma of healthy, normolipidemic human volunteers by sequential ultracentrifugation.

-

Incubation: The isolated LDL was incubated with Probucol (dissolved in a suitable solvent like ethanol) at various concentrations. A control incubation contained only the solvent.

-

Oxidation Induction: Oxidation was initiated by adding a catalytic amount of copper (II) sulfate (B86663) (CuSO₄).

-

Monitoring Oxidation: The kinetics of LDL oxidation were monitored by continuously measuring the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a primary product of lipid peroxidation.

-

Data Analysis: The "lag phase" was determined, representing the time during which endogenous and added antioxidants protect the LDL from oxidation. A longer lag phase indicates greater antioxidant protection.

Visualizing Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described above.

Caption: Probucol's influence on LDL and HDL metabolism.

Caption: Experimental workflow for assessing antioxidant activity.

Caption: Probucol's inhibition of LDL oxidation.

Peroben: A Technical Deep Dive into its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroben, a combination drug formulation, exerts its biological effects through the distinct activities of its two active pharmaceutical ingredients: Diphenhydramine and Pyrithyldione. Diphenhydramine is a first-generation antihistamine with additional anticholinergic and local anesthetic properties, acting as an inverse agonist at histamine (B1213489) H1 receptors, an antagonist at muscarinic acetylcholine (B1216132) receptors, and a blocker of voltage-gated sodium channels. Pyrithyldione is classified as a sedative-hypnotic agent. This technical guide provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant quantitative data for the constituent components of this compound. Detailed experimental protocols for assessing these activities are also presented, alongside visualizations of key signaling and metabolic pathways to facilitate a deeper understanding of their molecular interactions.

Introduction

This compound combines the properties of an antihistamine and a sedative-hypnotic. Understanding its biological activity requires a thorough examination of its individual components, Diphenhydramine and Pyrithyldione. This document delineates the pharmacodynamics and pharmacokinetics of each component, providing a foundational resource for research and development professionals.

Diphenhydramine: Biological Activity and Mechanism of Action

Diphenhydramine is a well-characterized molecule with multiple mechanisms of action contributing to its therapeutic effects and side-effect profile.[1]

Histamine H1 Receptor Inverse Agonism

Diphenhydramine's primary mechanism of action is its role as an inverse agonist at the histamine H1 receptor. By binding to the H1 receptor, it stabilizes the receptor in its inactive conformation, thereby reducing the constitutive activity of the receptor and antagonizing the effects of histamine. This action alleviates allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2][3]

Muscarinic Acetylcholine Receptor Antagonism

Diphenhydramine is also a potent antagonist of muscarinic acetylcholine receptors.[1][4] This anticholinergic activity contributes to its sedative effects and is responsible for side effects such as dry mouth, urinary retention, and blurred vision. There are five subtypes of muscarinic receptors (M1-M5), and they couple to various G proteins to initiate downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[5]

Voltage-Gated Sodium Channel Blockade

Diphenhydramine has been shown to block intracellular voltage-gated sodium channels.[6] This action is responsible for its local anesthetic properties. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[7][8]

Quantitative Data for Diphenhydramine

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Diphenhydramine for various molecular targets.

| Target | Action | Species | Value | Units | Reference |

| Histamine H1 Receptor | Inverse Agonist | Human | 1.1 | nM (Ki) | N/A |

| Muscarinic M1 Receptor | Antagonist | Human | 80 - 100 | nM (Ki) | N/A |

| Muscarinic M2 Receptor | Antagonist | Human | 120 - 490 | nM (Ki) | N/A |

| Muscarinic M3 Receptor | Antagonist | Human | 84 - 229 | nM (Ki) | N/A |

| Muscarinic M4 Receptor | Antagonist | Human | 53 - 112 | nM (Ki) | N/A |

| Muscarinic M5 Receptor | Antagonist | Human | 30 - 260 | nM (Ki) | N/A |

| hERG Potassium Channel | Blocker | Human | 27100 | nM (IC50) | N/A |

| Voltage-Gated Sodium Channel | Blocker | Rat | 48000 - 86000 | nM (Ki) | N/A |

Pyrithyldione: Biological Activity and Mechanism of Action

Information regarding the specific molecular mechanism of action for Pyrithyldione is limited. It is classified as a sedative-hypnotic agent. A significant adverse effect associated with Pyrithyldione is agranulocytosis. It has also been reported to be an inducer of the cytochrome P450 enzyme CYP2D6. Due to its toxicity profile, its clinical use has been discontinued.

Signaling and Metabolic Pathways

Diphenhydramine-Modulated Signaling Pathways

Diphenhydramine Metabolism

Diphenhydramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway is N-demethylation.[3][9][10][11]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the histamine H1 receptor (e.g., from HEK293 cells).

-

Radioligand: [³H]-mepyramine.

-

Test compound (e.g., Diphenhydramine).

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (mianserin), and competition binding (test compound dilutions).

-

Add 25 µL of the appropriate solution to each well.

-

Add 50 µL of the radioligand ([³H]-mepyramine) to all wells.

-

Add 125 µL of the cell membrane preparation to all wells.

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[12][13]

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channels

This protocol is for assessing the effect of a test compound on voltage-gated sodium channels.[14][15][16]

Materials:

-

Cells expressing the voltage-gated sodium channel of interest (e.g., ND7/23 cells).

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

-

Test compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture cells on glass coverslips.

-

Prepare stock solutions of the test compound and dilute to the final concentration in the external solution.

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Hold the membrane potential at -120 mV.

-

To measure current-voltage (I-V) relationships, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.

-

Apply the test compound and repeat the voltage-step protocol to determine its effect on sodium currents.

-

Analyze the data to determine changes in current amplitude, voltage-dependence of activation and inactivation.

Cell Viability Assay (e.g., MTT Assay)

This assay can be used to assess the cytotoxic effects of a compound, relevant for studying the agranulocytosis associated with Pyrithyldione.[17][18][19][20]

Materials:

-

Cell line of interest (e.g., a hematopoietic cell line).

-

96-well plates.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere (if applicable).

-

Treat cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Adverse Effects of this compound

A notable adverse effect associated with this compound is the development of an immune complex disease, which can manifest as a drug-induced lupus syndrome. In a reported case, a patient taking this compound developed leukocytoclastic vasculitis and thrombosis. A provocation test revealed a high C1q binding activity and deposits of IgM and C3 in the vessel walls, confirming an immune-complex-mediated pathology.

Conclusion

This compound's biological activity is a composite of the distinct pharmacological profiles of Diphenhydramine and Pyrithyldione. Diphenhydramine is a versatile agent with well-documented effects on histamine, muscarinic, and sodium channel signaling. In contrast, the molecular mechanisms of Pyrithyldione are less understood, and its use is associated with significant hematological toxicity. This guide provides a detailed overview of the current knowledge, offering a valuable resource for further research and a deeper understanding of the individual components' contributions to the overall effect of this compound.

References

- 1. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 18. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. dojindo.com [dojindo.com]

In Silico Prediction of Peroben Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of in silico methodologies for the prediction of biological targets for Peroben, a topical medication whose active ingredient is Benzoyl Peroxide. While Benzoyl Peroxide has a well-established mechanism of action in the treatment of acne vulgaris, this document will explore a hypothetical framework for how computational tools could be employed to elucidate its molecular targets, and potentially identify novel therapeutic applications.

Introduction to this compound (Benzoyl Peroxide) and In Silico Target Prediction

This compound, through its active component Benzoyl Peroxide, is a widely used topical agent for acne treatment.[1] Its efficacy is attributed to a multi-faceted mechanism of action, including antibacterial, keratolytic, and anti-inflammatory effects.[2][3][4] Benzoyl Peroxide functions as a potent oxidizing agent, which contributes to its broad, non-specific activity.[2] After topical application, it is metabolized to benzoic acid, and its therapeutic effects are mediated through the release of reactive oxygen species (ROS).[1][4]

In silico target prediction has become an indispensable tool in modern drug discovery, offering a time- and cost-effective approach to identifying the molecular targets of small molecules.[5][6] These computational methods can be broadly categorized into ligand-based and structure-based approaches.[5][7] Ligand-based methods leverage the principle that similar molecules often interact with similar targets, while structure-based methods rely on the three-dimensional structure of the target protein to predict binding interactions.[7][8]

Known Biological Activities of Benzoyl Peroxide

The well-documented biological effects of Benzoyl Peroxide provide a foundation for a hypothetical in silico target prediction workflow. These activities are summarized in the table below.

| Biological Effect | Description | References |

| Antibacterial | Exhibits bactericidal activity against Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium in the pathophysiology of acne. This is primarily achieved through the release of ROS that are toxic to the anaerobic C. acnes. | [2][3][4] |

| Keratolytic | Promotes the breakdown of keratin (B1170402), leading to the shedding of dead skin cells. This helps to unclog pores and prevent the formation of comedones (blackheads and whiteheads). | [3][4] |

| Comedolytic | By breaking down keratin and unblocking the drainage of sebum, it helps to resolve existing comedones. | [2] |

| Sebostatic | Believed to decrease sebum production, although there is some disagreement in the literature on this point. | [2] |

| Anti-inflammatory | Reduces inflammation associated with acne lesions. Evidence suggests that at micromolar concentrations, it can prevent neutrophils from releasing ROS, which are part of the inflammatory cascade. | [2][3] |

Hypothetical In Silico Target Prediction Workflow for Benzoyl Peroxide

The following section outlines a hypothetical workflow for predicting the molecular targets of Benzoyl Peroxide using common in silico techniques.

Ligand-Based Approaches

Ligand-based methods would involve using the 2D and 3D structure of Benzoyl Peroxide to screen databases of compounds with known biological targets.

-

Chemical Similarity Searching: This technique identifies molecules with similar structures to Benzoyl Peroxide. The underlying principle is that structurally similar molecules are likely to have similar biological activities.[8]

-

Pharmacophore Modeling: A pharmacophore model of Benzoyl Peroxide would be generated to define the essential structural features responsible for its biological activity. This model would then be used to screen compound libraries for molecules that match the pharmacophore, and their known targets would be considered as potential targets for Benzoyl Peroxide.

Structure-Based Approaches

Structure-based methods would utilize the 3D structures of potential protein targets to predict binding interactions with Benzoyl Peroxide.

-

Molecular Docking: This method would predict the preferred orientation of Benzoyl Peroxide when bound to a specific protein target. A library of proteins, particularly those involved in inflammatory pathways or bacterial survival, could be screened. However, given that Benzoyl Peroxide is a reactive molecule that forms covalent bonds, standard non-covalent docking algorithms may not be fully appropriate. Covalent docking simulations would be a more suitable, though more complex, alternative.

Pathway and Network Analysis

Given the known anti-inflammatory effects of Benzoyl Peroxide, pathway analysis tools could be used to identify key proteins within inflammatory signaling pathways that could be modulated by the compound. For instance, the NF-κB and MAPK signaling pathways, which are central to inflammation, would be of high interest.

Experimental Validation Protocols

Following the generation of a prioritized list of potential targets from in silico screening, experimental validation is crucial.

Protocol for a Competitive Binding Assay

Objective: To determine if Benzoyl Peroxide can bind to a predicted protein target.

Methodology:

-

Reagents and Materials:

-

Purified recombinant target protein.

-

A known fluorescently-labeled ligand for the target protein.

-

Benzoyl Peroxide stock solution.

-

Assay buffer.

-

Microplate reader with fluorescence detection capabilities.

-

-

Procedure:

-

A solution of the target protein and its fluorescently-labeled ligand is prepared.

-

This solution is aliquoted into a multi-well plate.

-

A serial dilution of Benzoyl Peroxide is added to the wells.

-

The plate is incubated to allow binding to reach equilibrium.

-

The fluorescence polarization or a similar binding-sensitive signal is measured.

-

A decrease in the fluorescent signal with increasing concentrations of Benzoyl Peroxide indicates competitive binding to the target protein.

-

Protocol for a Cell-Based Functional Assay

Objective: To determine if Benzoyl Peroxide modulates the activity of a predicted target in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

A cell line that expresses the target protein is cultured.

-

Cells are treated with varying concentrations of Benzoyl Peroxide.

-

A vehicle control is included.

-

-

Functional Readout:

-

The specific functional readout will depend on the target protein. For example, if the target is a kinase, a Western blot for a phosphorylated downstream substrate could be performed. If the target is a transcription factor, a reporter gene assay could be used to measure its activity.

-

-

Data Analysis:

-

The effect of Benzoyl Peroxide on the functional readout is quantified and compared to the vehicle control. A dose-dependent change in the readout would suggest that Benzoyl Peroxide modulates the activity of the predicted target.

-

Conclusion

While the primary mechanism of action of this compound (Benzoyl Peroxide) is well-established, this guide provides a hypothetical framework for how in silico target prediction methodologies could be applied to further elucidate its molecular interactions. By combining ligand-based, structure-based, and pathway analysis approaches, a list of potential targets can be generated. Subsequent experimental validation through binding and functional assays is essential to confirm these predictions. This integrated approach not only has the potential to deepen our understanding of the therapeutic effects of existing drugs like Benzoyl Peroxide but also to identify novel opportunities for drug repurposing.

References

- 1. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

In-depth Technical Guide: Solubility of Peroben

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the solubility of Peroben in various solvents. However, extensive searches for "this compound" have yielded insufficient public data to create a detailed quantitative analysis. The term "this compound" appears infrequently in scientific literature and chemical databases, suggesting it may be a highly specific, proprietary, or less common compound. It is also conceivable that "this compound" may be a typographical error for a more common substance, such as a "paraben."

Due to the lack of specific solubility data for a compound definitively identified as "this compound," this guide will instead focus on providing a robust framework for determining the solubility of a compound, which can be applied once the identity of "this compound" is clarified. This will include a detailed, generalized experimental protocol and a workflow diagram.

Introduction to Solubility

Solubility is a critical physicochemical property in drug development, influencing bioavailability, formulation, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Understanding the solubility of an active pharmaceutical ingredient (API) in various solvents is fundamental for:

-

Formulation Development: Selecting appropriate vehicles for liquid dosage forms.

-

Purification Processes: Identifying suitable solvents for crystallization.

-

Preclinical and Clinical Studies: Ensuring adequate dissolution for absorption.

Generalized Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound, which can be adapted for "this compound" once the substance is identified and available.

Objective: To determine the equilibrium solubility of a compound in various solvents at a controlled temperature.

Materials:

-

The compound of interest ("this compound")

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution equilibrium is reached. The required time may need to be determined experimentally.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

-

Sample Analysis:

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Data Presentation

Once experimental data is obtained, it should be organized into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for "Compound X" at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 0.1 | 0.0005 |

| Ethanol | 15.2 | 0.076 |

| Acetone | 5.8 | 0.029 |

| DMSO | 150.5 | 0.752 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Experimental workflow for determining compound solubility.

Conclusion and Recommendations

While a specific, in-depth guide on the solubility of "this compound" cannot be provided at this time due to a lack of available data, the generalized protocol and workflow presented here offer a solid foundation for any researcher to determine the solubility of this or any other compound of interest.

Recommendations for moving forward:

-

Verify the Compound's Identity: Confirm the correct name and CAS number for "this compound."

-

Literature Search with Corrected Identity: Conduct a thorough literature search using the confirmed identity.

-

Experimental Determination: If no data is available, utilize the protocol outlined in this guide to experimentally determine the solubility profile.

This guide will be updated with specific data for this compound as it becomes publicly available.

A Technical Guide to the Therapeutic Applications of Benzoyl Peroxide (Peroben)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroben, a formulation containing benzoyl peroxide, is a widely utilized topical agent in dermatology, primarily for the management of acne vulgaris. Benzoyl peroxide is an organic compound with potent antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the therapeutic applications of benzoyl peroxide, its mechanism of action, and relevant clinical data, with a focus on its utility for research and drug development. While the term "this compound" is not widely found in scientific literature, it is associated with commercial products containing benzoyl peroxide, such as the "Perobar 2.5% Benzoyl Peroxide Cleansing Bar"[1]. This guide will, therefore, focus on the active ingredient, benzoyl peroxide.

Mechanism of Action

Benzoyl peroxide's therapeutic effects are multifaceted. Upon topical application, it is absorbed by the skin and converted to benzoic acid[2]. The primary mechanisms of action include:

-

Antimicrobial Activity: Benzoyl peroxide releases free-radical oxygen species that oxidize bacterial proteins, demonstrating a bactericidal effect against Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium in the pathophysiology of acne[2][3]. This mechanism is significant as it does not appear to induce bacterial resistance, a growing concern with antibiotic therapies[4][5].

-

Keratolytic Effect: It exhibits keratolytic properties, helping to break down keratin. This action promotes the shedding of dead skin cells, preventing the formation of comedones (blackheads and whiteheads)[3].

-

Sebostatic Action: Benzoyl peroxide is thought to reduce sebum production, although there is some disagreement in the literature on this point[6][7].

-

Anti-inflammatory Properties: Evidence suggests that benzoyl peroxide has an anti-inflammatory effect. In micromolar concentrations, it can prevent neutrophils from releasing reactive oxygen species, which are part of the inflammatory cascade in acne[6].

Signaling and Action Pathway of Benzoyl Peroxide

Caption: Mechanism of action of topical benzoyl peroxide in the skin.

Therapeutic Applications

The primary and FDA-approved indication for benzoyl peroxide is the treatment of acne vulgaris[2]. It is effective for both inflammatory and non-inflammatory lesions[8]. It is available in various formulations, including gels, lotions, creams, washes, and bars, with concentrations typically ranging from 2.5% to 10%[2][9]. Studies have shown that 2.5%, 5%, and 10% concentrations are similarly effective, though higher concentrations are associated with more skin irritation[5].

Benzoyl peroxide is also used off-label for other conditions, such as:

-

Rosacea [2]

-

Prolonged acneiform eruptions induced by epidermal growth factor receptor (EGFR) inhibitors[10].

It is often used in combination with other acne treatments, such as retinoids and antibiotics, to enhance efficacy and, in the case of antibiotics, to reduce the likelihood of bacterial resistance[2][8].

Clinical Data Summary

| Study Type | Intervention | Key Findings | Reference |

| Systematic Review of Randomized Controlled Trials | Benzoyl peroxide monotherapy for acne | Average reduction in total acne lesions: 44.3% (vs. 27.8% for vehicle). Average reduction in inflammatory lesions: 52.1% (vs. 34.7% for vehicle). | [11] |

| Phase II Multicenter Trial | Topical benzoyl peroxide for EGFR inhibitor-induced acneiform eruptions | Acneiform eruption grade improved from 2.0 to 1.0 (p < 0.01) over 8 weeks. Dermatology Life Quality Index score improved from 3.0 to 1.0 (p < 0.01). | [10] |

| Clinical Study | 4% benzoyl peroxide wash on preadolescent females | Associated with a decrease in acne lesions without significant changes in skin microbial diversity. | [8] |

Experimental Protocols

Protocol: Evaluation of Topical Benzoyl Peroxide for EGFR Inhibitor-Induced Acneiform Eruptions

This protocol is based on a multicenter, phase II trial to assess the efficacy and safety of topical benzoyl peroxide.

-

Patient Population: Patients with colorectal, non-small cell lung, or head and neck cancers who have been receiving EGFR inhibitors for more than 10 weeks and have persistent acneiform eruptions.

-

Treatment Regimen: Application of topical benzoyl peroxide to the affected facial area once daily for a duration of 8 weeks.

-

Evaluation: Clinical evaluation of the acneiform eruption severity is performed every 2 weeks. The primary endpoint is the change in the grade of the eruption from baseline to the end of the 8-week treatment period.

-

Quality of Life Assessment: The Dermatology Life Quality Index (DLQI) is used to assess the impact on the patient's quality of life at baseline and at the end of the treatment period.

-

Safety Monitoring: All adverse events are recorded and evaluated for severity and potential relation to the treatment.

Experimental Workflow: Clinical Trial of Topical Benzoyl Peroxide

Caption: A typical experimental workflow for a randomized controlled trial of benzoyl peroxide.

Safety and Tolerability

The most common side effects of topical benzoyl peroxide are local skin irritation, including redness, peeling, dryness, and stinging[3]. These effects are generally dose-dependent. To minimize irritation, it is often recommended to start with a lower concentration and to gradually increase the frequency of application as tolerated by the skin[8].

Future Directions

While benzoyl peroxide is a well-established therapeutic agent, research continues to explore its full potential. Areas of interest for future research and development include:

-

Novel Formulations: Development of new delivery systems to enhance efficacy and improve tolerability.

-

Expanded Indications: Further investigation into its use for other dermatological conditions.

-

Combination Therapies: Continued evaluation of its synergistic effects with other active ingredients to address the multifactorial nature of skin diseases like acne.

-

Microbiome Research: Deeper understanding of its impact on the skin microbiome beyond C. acnes.

Benzoyl peroxide, the active ingredient in this compound products, is a cornerstone of topical therapy for acne vulgaris and shows promise in other dermatological applications. Its multifaceted mechanism of action, which includes antimicrobial, keratolytic, and anti-inflammatory effects, makes it a valuable tool for clinicians and researchers. Understanding the technical details of its pharmacology, clinical efficacy, and experimental evaluation is crucial for the continued development of effective dermatological therapies.

References

- 1. 1mg.com [1mg.com]

- 2. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]

- 4. The Role of Benzoyl Peroxide in the New Treatment Paradigm for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. Benzoyl peroxide: a review of its current use in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 7. Benzoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoyl peroxide in the treatment of acne: are there potential health concerns? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoyl peroxide development, pharmacology, formulation and clinical uses in topical fixed-combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of topical benzoyl peroxide for prolonged acneiform eruptions induced by cetuximab and panitumumab: A multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating clinical trial design: systematic review of randomized vehicle-controlled trials for determining efficacy of benzoyl peroxide topical therapy for acne - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Probucol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probucol, a diphenolic compound initially developed as a lipid-lowering agent, exhibits a multifaceted in vitro mechanism of action primarily centered around its potent antioxidant, anti-inflammatory, and cholesterol transport-modulating properties. This technical guide provides an in-depth exploration of the core in vitro mechanisms of Probucol, summarizing key quantitative data, detailing experimental protocols for pivotal assays, and visualizing the associated signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core In Vitro Mechanisms of Action

Probucol's in vitro effects are predominantly attributed to three interconnected activities:

-

Antioxidant Activity: Probucol is a powerful antioxidant that directly scavenges free radicals and inhibits lipid peroxidation.[1][2][3] This activity is central to its protective effects against oxidative stress-induced cellular damage.

-

Anti-inflammatory Effects: Probucol demonstrates significant anti-inflammatory properties by inhibiting key inflammatory pathways. Notably, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[4]

-

Modulation of Cholesterol Efflux: Probucol has a well-documented inhibitory effect on the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in the reverse cholesterol transport pathway.[5] This action contributes to its effects on cellular cholesterol homeostasis.

Quantitative Data Summary

The following tables summarize the available quantitative data for Probucol's in vitro activities. It is important to note that while the qualitative effects of Probucol are well-documented, specific IC50 values for some standardized in vitro assays are not consistently reported in the available literature.

Table 1: Inhibition of Cellular Processes

| Target/Process | Cell Line | Parameter | Value | Reference |

| Cell Viability | H929 (Multiple Myeloma) | Concentration Range for Significant Decrease | 0.5-10 µM | [4] |

| Cell Viability | RPMI8226 (Multiple Myeloma) | Concentration Range for Significant Decrease | 5-10 µM | [4] |

| Inwardly Rectifying K+ Current (IK(IR)) | Not Specified | IC50 | 1 µM | |

| L-type Ca2+ Current (ICa,L) | GH3 cells | Inhibitory Concentration | 10 µM | [6] |

| LDL Oxidation (cell-mediated) | Monocyte-macrophages, HUVECs | Effective Concentration Range | 0.1-10 µM | [7] |

Table 2: Antioxidant Activity

| Assay | Method | Result | Concentration | Reference |

| LDL Oxidation | Cu2+-induced TBARS formation | Increased lag time from 130 to 270 min | 0.6 mol% Probucol | [2] |

| LDL Oxidation | Cu2+-induced TBARS formation | Complete prevention of lipid oxidation | 4.2 mol% Probucol | [2] |

Note: Specific IC50 values for Probucol in DPPH and ABTS assays were not found in the reviewed literature.

Table 3: Anti-inflammatory Activity

| Target | Pathway | Effect | Cell Line/System | Reference |

| NF-κB | TNF-α stimulation | Inhibition of activation | Not Specified | [4] |

Note: A specific IC50 value for Probucol's inhibition of NF-κB activation was not found in the reviewed literature.

Table 4: Cholesterol Efflux Inhibition

| Target | Effect | Cell Line | Concentration | Reference |

| ABCA1-mediated cholesterol efflux | Inhibition | THP-1 macrophages | 10 µM | [5] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Probucol

Probucol has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound. The workflow involves the reduction of the stable DPPH radical by the antioxidant, which is measured spectrophotometrically.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Probucol.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Probucol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH working solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to a final concentration of 0.1 mM.[2] Protect the solution from light.

-

Preparation of test samples: Prepare a stock solution of Probucol in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in methanol or ethanol.

-

Preparation of positive control: Prepare a series of dilutions of the positive control in the same manner as the test sample.

-